molecular formula C5H4BrF2NO B2558790 2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole CAS No. 1781152-80-4

2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole

Cat. No. B2558790
CAS RN: 1781152-80-4
M. Wt: 211.994
InChI Key: DORVPTJFKURJFL-UHFFFAOYSA-N
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Description

2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is synthesized through a multi-step process and has been shown to exhibit promising biological activity, making it a subject of interest for further research.

Scientific Research Applications

Coordination Chemistry and Asymmetric Syntheses

Oxazole ligands, including those related to the structure of 2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole, have been extensively studied for their utility in coordination chemistry and asymmetric syntheses. The versatility of oxazole ligand design allows for straightforward synthesis from readily available precursors and modulation of chiral centers near donor atoms. These ligands are pivotal in transition metal-catalyzed asymmetric organic syntheses, highlighting their importance in the development of chiral molecules (Gómez, Muller, & Rocamora, 1999).

Antibacterial Agents and Safety Profile Improvements

Research into oxazolidinones, a class closely related to oxazoles, has focused on enhancing their safety profile and antibacterial spectrum. Modifications to the oxazolidinone structure, such as the introduction of 1,2,3-triazoles, have led to compounds with reduced activity against monoamine oxidase A, thereby improving their safety profile while retaining antibacterial properties (Reck et al., 2005).

Gold-Catalyzed Oxidation Strategies for Organic Syntheses

The utility of oxazoles in gold-catalyzed oxidation strategies for organic syntheses has been demonstrated, with a particular focus on the efficient synthesis of 2,4-disubstituted oxazoles. The use of bidentate ligands has been shown to temper the reactivities of α-oxo gold carbene intermediates, facilitating smoother reactions with nucleophiles and expanding the possibilities for novel synthetic methodologies (Luo, Ji, Li, & Zhang, 2012).

Electrochemical and Quantum Chemical Studies

Triazole Schiff bases related to oxazoles have been studied for their corrosion inhibition properties on mild steel in acid media. These studies provide insights into the thermodynamic, electrochemical, and quantum chemical parameters influencing the performance of these inhibitors, revealing their potential applications in protecting materials from corrosion (Chaitra, Mohana, & Tandon, 2015).

Photophysical Properties for Fluorescent Probes

Oxazole derivatives have been investigated for their photophysical properties, making them suitable candidates for fluorescent probes. The exploration of these properties in various solvents indicates their utility in bioimaging and molecular labeling, contributing to advancements in biological and chemical research (Ferreira et al., 2010).

properties

IUPAC Name

2-bromo-4-(1,1-difluoroethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF2NO/c1-5(7,8)3-2-10-4(6)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORVPTJFKURJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC(=N1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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